3-Methoxy-2-phenyl-2H-1-benzopyran
Description
3-Methoxy-2-phenyl-2H-1-benzopyran is a heterocyclic compound featuring a benzopyran core substituted with a methoxy group at the 3-position and a phenyl group at the 2-position. Benzopyrans are structurally diverse and exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties . The methoxy group at the 3-position enhances electron density in the aromatic system, influencing reactivity and intermolecular interactions, while the phenyl substituent contributes to steric effects and lipophilicity.
Properties
CAS No. |
63154-82-5 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-methoxy-2-phenyl-2H-chromene |
InChI |
InChI=1S/C16H14O2/c1-17-15-11-13-9-5-6-10-14(13)18-16(15)12-7-3-2-4-8-12/h2-11,16H,1H3 |
InChI Key |
PPNWXYYSEUTTAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2OC1C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-phenyl-2H-1-benzopyran typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 3-Methoxy-2-phenyl-2H-1-benzopyran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular processes and oxidative stress.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-phenyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Methoxy-2-phenyl-2H-1-benzopyran with structurally analogous benzopyrans, focusing on synthesis, physicochemical properties, and reactivity.
Physicochemical Properties
Notes:
- Methoxy and hydroxy substituents increase polarity and hydrogen-bonding capacity, affecting solubility and crystallinity .
- Electron-withdrawing groups (e.g., Cl in 7c) reduce melting points compared to methoxy derivatives .
Reactivity and Functionalization
- Nucleophilic Additions : Compounds like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) undergo ethoxylation with sodium ethoxide to form 14f, demonstrating the reactivity of the allyl moiety .
- Conjugate Additions : Chromones (e.g., 3-carbonyl-2-methyl derivatives) undergo Michael additions at the pyran 2,3-olefinic bond, a reactivity likely shared by 3-methoxy analogs .
- Safety Profiles : Derivatives like 3,4-dihydro-4-(4-methoxyphenyl)-2H-1-benzopyran exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), highlighting the need for careful handling .
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